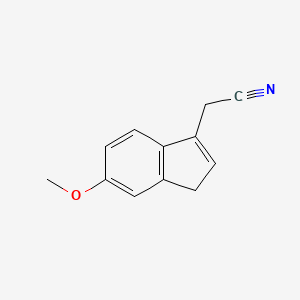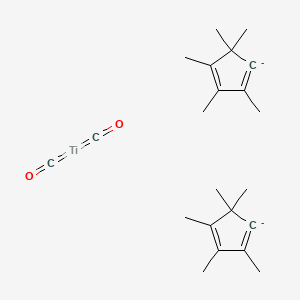
Dysprosium156
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium-156 is an isotope of the chemical element dysprosium, which is part of the lanthanide series in the periodic table. Dysprosium is a rare-earth element with the atomic number 66 and is known for its metallic, bright silver luster. Dysprosium-156 is one of the stable isotopes of dysprosium, with a natural abundance of approximately 0.056% . This isotope has unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dysprosium-156 typically involves the extraction and purification processes from minerals such as monazite and bastnäsite, which contain dysprosium in the form of oxides . The process begins with the crushing of these minerals, followed by acid or alkali treatments to produce a mixture of rare earth chlorides. These chlorides are then subjected to solvent extraction and ion exchange techniques to isolate dysprosium. The final step involves the reduction of dysprosium trifluoride using calcium metal to obtain pure dysprosium .
Industrial Production Methods
In industrial settings, dysprosium is often produced through a similar process involving the extraction from rare earth minerals. The use of advanced techniques such as solvent extraction and ion exchange ensures the efficient separation and purification of dysprosium from other rare earth elements. The production of dysprosium-156 specifically may require isotopic enrichment processes to increase its concentration for specialized applications .
Análisis De Reacciones Químicas
Types of Reactions
Dysprosium-156, like other isotopes of dysprosium, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
-
Oxidation: : Dysprosium reacts with oxygen to form dysprosium(III) oxide (Dy₂O₃).
- Reaction: ( 4 \text{Dy} + 3 \text{O}_2 \rightarrow 2 \text{Dy}_2\text{O}_3 )
-
Reduction: : Dysprosium(III) compounds can be reduced to dysprosium(II) compounds using reducing agents such as zinc or sodium.
- Reaction: ( \text{DyCl}_3 + 3 \text{Na} \rightarrow \text{Dy} + 3 \text{NaCl} )
-
Substitution: : Dysprosium can react with halogens to form dysprosium halides.
- Reaction: ( 2 \text{Dy} + 3 \text{Cl}_2 \rightarrow 2 \text{DyCl}_3 )
Common Reagents and Conditions
Oxidation: Requires oxygen or air, typically at elevated temperatures.
Reduction: Involves reducing agents like zinc or sodium, often under an inert atmosphere.
Substitution: Utilizes halogens such as chlorine, bromine, or iodine, usually at high temperatures.
Major Products
Oxidation: Dysprosium(III) oxide (Dy₂O₃)
Reduction: Dysprosium metal (Dy)
Substitution: Dysprosium halides (e.g., DyCl₃, DyBr₃)
Aplicaciones Científicas De Investigación
Dysprosium-156 has several scientific research applications due to its unique properties :
Chemistry: Used in the study of rare earth element behavior and in the synthesis of various dysprosium compounds.
Biology: Employed in biological research to investigate the effects of rare earth elements on biological systems.
Medicine: Utilized in medical imaging and as a component in certain diagnostic tools.
Industry: Applied in the manufacturing of high-performance magnets, lasers, and nuclear reactor control rods due to its high thermal neutron absorption cross-section.
Mecanismo De Acción
The mechanism of action of dysprosium-156 involves its interaction with various molecular targets and pathways . In nuclear reactors, dysprosium-156 acts as a neutron absorber, helping to control the fission process. Its high magnetic susceptibility makes it useful in data storage applications, where it enhances the performance of magnetic materials. In medical imaging, dysprosium-156 can be used as a contrast agent due to its ability to interact with imaging equipment and improve image clarity.
Comparación Con Compuestos Similares
Dysprosium-156 can be compared with other isotopes of dysprosium and similar rare earth elements :
Dysprosium-158: Another stable isotope of dysprosium with a natural abundance of 0.095%. It shares similar chemical properties but has different applications due to its slightly different nuclear properties.
Terbium-159: A stable isotope of terbium, another rare earth element. Terbium-159 is used in similar applications as dysprosium-156, such as in the production of high-performance magnets and in medical imaging.
Holmium-165: A stable isotope of holmium, which is also part of the lanthanide series. Holmium-165 is used in nuclear reactors and in the production of certain types of lasers.
Conclusion
Dysprosium-156 is a valuable isotope with a wide range of applications in scientific research, industry, and medicine. Its unique properties, such as high thermal neutron absorption cross-section and magnetic susceptibility, make it an important component in various high-tech applications. Understanding the preparation methods, chemical reactions, and mechanism of action of dysprosium-156 can help further its use in innovative technologies and scientific advancements.
Propiedades
Número CAS |
15720-39-5 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




